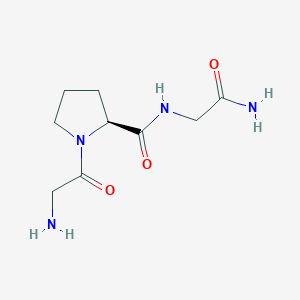

H-Gly-Pro-Gly-NH2

説明

Glycyl-prolyl-glycine amide (GPG-NH2) is a synthetic peptide known for its antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). It was initially developed by Fastilium Property Group AB and has shown promise in targeting the viral envelope glycoprotein (Env) of HIV-1 . The compound has a molecular formula of C9H16N4O3 and is known for its ability to disrupt the maturation of the viral envelope protein gp160 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycine amide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of glycine, followed by the coupling of proline and another glycine residue. The final step involves the deprotection of the amino group to yield the desired peptide .

Industrial Production Methods

Industrial production of glycyl-prolyl-glycine amide can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

化学反応の分析

Types of Reactions

Glycyl-prolyl-glycine amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include modified peptides with enhanced antiviral activity and stability. For instance, the oxidation of glycyl-prolyl-glycine amide can lead to the formation of disulfide bonds, which stabilize the peptide structure .

科学的研究の応用

H-Gly-Pro-Gly-NH2 exhibits several biological activities that make it significant in medical research:

- Antiviral Properties : This peptide has shown potential in inhibiting HIV replication, making it a candidate for further research in antiviral therapies .

- Hormonal Regulation : The compound may play a role in hormonal balance, which can be crucial for understanding various endocrine disorders.

Peptide Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , allowing for precise control over the peptide sequence. The stability conferred by the amide group at the C-terminus enhances its biological activity, making it suitable for various experimental applications.

Applications in Hydrogel Formation

Recent studies have highlighted the use of this compound in the development of hybrid hydrogels. These hydrogels are formed through coassembly with other peptides, such as Fmoc-Phe-Phe, leading to materials with improved mechanical properties and biofunctionality:

- Structural Properties : The incorporation of this compound contributes to a polyproline II helical structure, which is essential for the mechanical integrity of the hydrogel .

- Applications in Tissue Engineering : The unique properties of these hydrogels make them suitable for applications in tissue engineering and regenerative medicine, where scaffold materials are needed to support cell growth and tissue regeneration .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Research : A study demonstrated that this peptide could inhibit HIV replication effectively, indicating its potential as a therapeutic agent against viral infections .

- Hydrogel Development : Research on hybrid hydrogels containing this compound showed enhanced mechanical properties compared to individual components, suggesting its utility in creating advanced biomaterials for medical applications .

作用機序

Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .

類似化合物との比較

Glycyl-prolyl-glycine amide is unique in its ability to target the viral envelope glycoprotein (Env) of HIV-1. Similar compounds include other antiviral peptides and small molecules that target different stages of the viral replication cycle. For instance, peptides like enfuvirtide target the fusion process of HIV-1, while small molecules like reverse transcriptase inhibitors target the viral replication process .

List of Similar Compounds

- Enfuvirtide

- Reverse transcriptase inhibitors (e.g., zidovudine, lamivudine)

- Protease inhibitors (e.g., ritonavir, lopinavir)

- Integrase inhibitors (e.g., raltegravir, dolutegravir)

Conclusion

Glycyl-prolyl-glycine amide is a promising antiviral peptide with unique properties that make it effective against HIV-1. Its ability to disrupt the maturation of the viral envelope glycoprotein (Env) sets it apart from other antiviral compounds. Continued research on this compound may lead to new therapeutic strategies for treating viral infections and immune system diseases.

生物活性

H-Gly-Pro-Gly-NH2, also known as Glycyl-Prolyl-Glycine Amide, is a tripeptide that has garnered attention for its biological activities, particularly in the context of antiviral properties. This compound has been shown to inhibit the replication of HIV-1 and exhibit various cellular effects, making it a subject of interest in pharmacological research.

Antiviral Properties

This compound has demonstrated significant antiviral activity, specifically against HIV-1. The mechanism of action involves interference with capsid formation, which is crucial for the viral life cycle. In vitro studies have confirmed that this peptide effectively inhibits HIV-1 replication, suggesting its potential as a therapeutic agent in HIV treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The primary action against HIV-1 involves disrupting the formation of viral capsids, thereby preventing the virus from maturing and replicating within host cells .

- Cell Cycle Modulation : Research indicates that this compound may influence cell cycle dynamics, potentially affecting apoptosis and autophagy pathways .

- Neuronal Signaling : The peptide is also implicated in neuronal signaling pathways, although specific details on its role in this context require further investigation .

Cytotoxicity and Safety Profile

In preclinical studies, assessing the cytotoxicity of this compound is crucial. In vitro assays using various mammalian cell lines have been conducted to evaluate its safety profile. These studies typically involve:

- LDH Release Assays : To determine plasma membrane integrity.

- Colony Formation Assays : To assess clonogenic potential.

- Cell Cycle Analysis : To evaluate distribution across different phases and detect apoptosis .

Comparative Biological Activity

The biological activities of this compound can be compared with other peptides and compounds. The following table summarizes key findings related to its biological activity compared to other known peptides:

Case Study 1: Antiviral Efficacy

A study examining the efficacy of this compound against HIV-1 involved treating infected cell cultures with varying concentrations of the peptide. Results indicated a dose-dependent reduction in viral load, supporting its potential as an antiviral agent. The study highlighted the need for further exploration into its pharmacodynamics and pharmacokinetics to optimize therapeutic applications .

Case Study 2: Cytotoxicity Assessment

In another research effort, this compound was subjected to cytotoxicity testing using human epithelial cell lines. The findings revealed that at therapeutic concentrations, the peptide exhibited minimal cytotoxic effects while maintaining significant antiviral activity. This suggests a favorable safety profile for potential clinical use .

特性

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWLMJFURJYNEX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141497-12-3 | |

| Record name | Glycinamide, glycyl-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。